molecular formula C16H20F3N3O2 B12267078 4-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine

4-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine

Cat. No.: B12267078
M. Wt: 343.34 g/mol
InChI Key: RXWWITPJXXOGKJ-UHFFFAOYSA-N
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Description

4-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine typically involves multiple steps. One common route starts with the preparation of 5-(trifluoromethyl)pyridine, which is then reacted with piperidine to form 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine. This intermediate is then subjected to carbonylation reactions to introduce the carbonyl group, followed by the addition of morpholine to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-ol
  • Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)

Uniqueness

4-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine is unique due to its combination of a trifluoromethyl group, a pyridine ring, a piperidine ring, and a morpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C16H20F3N3O2

Molecular Weight

343.34 g/mol

IUPAC Name

morpholin-4-yl-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone

InChI

InChI=1S/C16H20F3N3O2/c17-16(18,19)13-3-4-14(20-10-13)22-5-1-2-12(11-22)15(23)21-6-8-24-9-7-21/h3-4,10,12H,1-2,5-9,11H2

InChI Key

RXWWITPJXXOGKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)N3CCOCC3

Origin of Product

United States

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